tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate: is a heterocyclic compound featuring a bromine atom, a tert-butyl ester group, and a fused imidazo-pyrazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate typically involves the following steps:
Formation of the imidazo[1,5-a]pyrazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromine atom: Bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Esterification: The tert-butyl ester group is introduced via esterification reactions, often using tert-butyl alcohol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Scaling up the reaction: Ensuring that the reaction conditions are scalable and reproducible.
Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted by various nucleophiles, leading to a wide range of derivatives.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups present.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted imidazo[1,5-a]pyrazine derivatives.
Oxidation Products: Oxidized forms of the compound, potentially introducing new functional groups.
Reduction Products: Reduced forms, often leading to the removal of oxygen-containing groups.
Hydrolysis Products: The corresponding carboxylic acid.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Ligand Design: Employed in the design of ligands for coordination chemistry.
Biology and Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its unique structure.
Biological Probes: Utilized in the design of probes for biological studies.
Industry
Material Science: Application in the development of new materials with specific properties.
Catalysis: Used in the design of catalysts for various chemical reactions.
Mechanism of Action
The mechanism of action of tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and ester group can participate in various interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-1-carboxylate
- tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-6-carboxylate
Uniqueness
- Structural Features : The specific positioning of the bromine atom and ester group in tert-butyl 1-bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-a]pyrazine-7-carboxylate provides unique reactivity and interaction profiles.
- Reactivity : The compound’s reactivity can differ significantly from its analogs due to the electronic and steric effects of its substituents.
This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and comparison with similar compounds
Properties
CAS No. |
1824293-03-9 |
---|---|
Molecular Formula |
C12H18BrN3O2 |
Molecular Weight |
316.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.